molecular formula C22H22ClN3O2 B12170754 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B12170754
M. Wt: 395.9 g/mol
InChI Key: PWSAWLJUJPHCDP-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a bis-indole derivative featuring a propanamide linker bridging two distinct indole moieties. The 5-chloro-1H-indol-3-yl group is connected via an ethyl chain, while the 4-methoxy-1H-indol-1-yl group is linked through a three-carbon spacer.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H22ClN3O2/c1-28-21-4-2-3-20-17(21)8-11-26(20)12-9-22(27)24-10-7-15-14-25-19-6-5-16(23)13-18(15)19/h2-6,8,11,13-14,25H,7,9-10,12H2,1H3,(H,24,27)

InChI Key

PWSAWLJUJPHCDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of indole derivatives with appropriate amines and carboxylic acids. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide, as promising antiviral agents. Indole compounds have been shown to exhibit inhibitory effects against several viruses, including hepatitis C virus (HCV) and influenza viruses.

Key Findings:

  • Mechanism of Action : The compound may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral life cycle. For instance, it has been noted that certain indole derivatives can disrupt the function of RNA polymerases essential for viral replication .
  • In Vitro Studies : In vitro assays have demonstrated significant antiviral activity at low concentrations, indicating a favorable therapeutic index. The compound's structure allows for interaction with viral enzymes, potentially leading to reduced viral loads in infected cells .

Neuropharmacological Effects

The indole structure is well-known for its neuroactive properties. Compounds like this compound have been studied for their effects on neurological disorders.

Key Findings:

  • Antiepileptic Activity : Research indicates that this compound may exhibit antiepileptic properties by modulating ion channels involved in neuronal excitability. For example, it has been shown to influence potassium channels, which play a crucial role in the pathophysiology of epilepsy .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that indole derivatives can protect neuronal cells from oxidative stress and apoptosis .

Therapeutic Implications

Given its diverse biological activities, this compound holds promise as a therapeutic agent across various medical fields.

Potential Applications:

  • Cancer Therapy : Indole compounds are being investigated for their ability to induce apoptosis in cancer cells. The specific substitution patterns on the indole ring may enhance selectivity towards cancerous tissues while minimizing effects on normal cells .
  • Pain Management : Preliminary studies suggest that this compound could modulate pain pathways, offering a new approach to analgesic drug development without the typical side effects associated with opioid medications .

Data Table of Biological Activities

Activity TypeObserved EffectsReference Source
AntiviralInhibition of HCV and influenza viruses
AntiepilepticModulation of potassium channels
NeuroprotectiveProtection against oxidative stress
AnticancerInduction of apoptosis in cancer cells
AnalgesicModulation of pain pathways

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indole Derivatives with Sulfonamide Linkages

Compound : N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide ()

  • Structure : Shares the 5-chloroindole-ethyl backbone but replaces the propanamide-indole moiety with a 4-nitrobenzenesulfonamide group.
  • Key Differences: The sulfonamide group introduces strong electron-withdrawing effects, contrasting with the propanamide’s neutral polarity.
  • Synthesis : Synthesized via nucleophilic substitution between 2-(5-chloro-1H-indol-3-yl)ethylamine and 4-nitrobenzenesulfonyl chloride (75% yield) .
  • Physicochemical Data :
Property Value
Molecular Weight 420.85 g/mol
Key Spectral Data IR: 1166, 1350 cm⁻¹ (S=O); HRMS confirmed

Propanamide-Linked Indole/Biphenyl Hybrids

Compound : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

  • Structure : Retains the indol-3-yl ethyl-propanamide core but substitutes the 4-methoxyindole with a fluorinated biphenyl group.
  • Fluorine substituents may modulate metabolic stability via reduced cytochrome P450 interactions.
  • Biological Implications : The biphenyl moiety could target aromatic-rich binding pockets (e.g., kinase domains), differing from the dual-indole mechanism of the target compound.

Positional Isomers of Methoxyindole-Propanamide Derivatives ()

Compounds :

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

  • Structural Comparison :
    • Both compounds share a propanamide-oxazole-indole scaffold but differ in methoxy substitution (4- vs. 5-position on indole).
    • The target compound’s 4-methoxy group may enhance hydrogen bonding compared to the 5-methoxy isomer.
  • Physicochemical Data :
Property 4-Methoxy Isomer 5-Methoxy Isomer
Molecular Weight 389.45 g/mol 389.45 g/mol
Available Quantity 2 mg 3 mg

Chlorobenzoyl-Indole Derivatives with Varied Side Chains ()

Representative Compounds :

  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) ()
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid (20) ()
Parameter Compound 50 Target Compound
Core Structure Chlorobenzoyl-indole Bis-indole
Linker Propanamide-sulfonamide Propanamide
Key Substituents Methylsulfonyl group 4-Methoxyindole
Molecular Weight ~450 g/mol (estimated) ~450–470 g/mol (estimated)
Bioactivity Potential COX-2 inhibition Dual-indole targeting
  • Insights : The methylsulfonyl group in Compound 50 may enhance solubility but reduce cell permeability compared to the target compound’s hydrophobic indole moiety.

Heterocyclic Derivatives with Modified Aromatic Systems ()

Compound : N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(2-fluorobenzyl)benzamide

  • Structure : Features a benzamide linker with a fluorobenzyl group instead of the propanamide-indole system.
  • Key Differences :
    • The benzamide linker reduces conformational flexibility compared to propanamide.
    • Fluorine’s electronegativity may alter binding kinetics in halogen-bonding environments.
  • Synthesis : Prepared via amide coupling between 2-(5-chloro-1H-indol-3-yl)ethylamine and 3-(2-fluorobenzyl)benzoic acid .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Yield (%)
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide 420.85 4-Nitrobenzenesulfonamide 75
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide ~410 2-Fluoro-biphenyl N/A
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 389.45 4-Methoxyindole, oxazole N/A

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound is characterized by its unique structural features, including an indole moiety with a chloro substitution and a propanamide group linked to a methoxy-substituted indole.

  • Molecular Formula: C22H22ClN3O2
  • Molecular Weight: 395.9 g/mol
  • IUPAC Name: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide
  • CAS Number: S12632879

Research indicates that this compound interacts with various molecular targets, notably protein kinases and gamma-aminobutyric acid (GABA) receptors. These interactions suggest its potential role in modulating critical biological pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment and neurological disorders .

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, highlighting its antiproliferative effects and potential as an anticancer agent. Below are key findings from recent research:

Antiproliferative Effects

Several studies have assessed the antiproliferative activity of similar compounds, indicating promising results:

  • In vitro Studies: Compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity .
CompoundCell LineIC50 (µM)
5cA54947
5fEGFR T790M0.12
5gMCF74.2

Apoptotic Mechanism

The compound's ability to induce apoptosis has been linked to the modulation of caspase proteins:

  • Caspase Activation: Studies demonstrated that related compounds increased levels of pro-apoptotic proteins such as caspase 3 and Bax while decreasing anti-apoptotic Bcl2 levels, indicating a shift toward apoptotic pathways .

Case Studies

Case Study 1: Anticancer Activity
A recent study synthesized various indole derivatives, including N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide. The compound showed significant antiproliferative activity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Neurological Implications
Another investigation explored the interaction of this compound with GABA receptors, suggesting potential applications in treating neurological disorders characterized by dysregulated GABAergic signaling. The binding affinity and functional assays indicated that this compound could enhance GABA receptor activity, promoting neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving indole ring functionalization and amide coupling. For example, details a route where 2-(5-chloro-1H-indol-3-yl)ethylamine is reacted with activated carboxylic acid derivatives (e.g., 4-methoxyindole-linked propanoyl chloride). Key steps include:

  • Indole alkylation : Substituents like 5-chloro groups are introduced via electrophilic substitution or palladium-catalyzed cross-coupling.
  • Amide bond formation : Coupling agents like EDCI/HOBt or DCC are used to minimize racemization.
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) achieves >95% purity.
  • Yield optimization : Lower temperatures (0–5°C) during coupling improve yields (75–85%) compared to room temperature (≤60%) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10.2–11.5 ppm, methoxy at δ 3.8–4.0 ppm) and carbon backbone .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁ClN₃O₂: 394.1325; observed: 394.1328) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .
  • X-ray crystallography (if available): Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer :

  • Storage : –20°C under inert gas (Ar/N₂) in amber vials to prevent oxidation of indole rings and methoxy groups.
  • Safety : Wear nitrile gloves and PPE; avoid inhalation (particle size <5 μm). notes that while acute toxicity data are limited, structural analogs show H333 (harmful if inhaled) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., Bcl-2 inhibition vs. off-target effects)?

  • Methodological Answer :

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm Bcl-2/Mcl-1 dependency in apoptosis assays (e.g., reports IC₅₀ = 0.8 µM in MCF-7 cells, but off-target kinase inhibition may occur).
  • Selectivity profiling : Screen against panels of >100 kinases/phosphatases (e.g., Eurofins Panlabs) to identify off-targets.
  • Data normalization : Compare activity across standardized cell lines (e.g., NCI-60 panel) to control for metabolic variability .

Q. What computational strategies are effective for predicting binding modes to Bcl-2/Mcl-1?

  • Methodological Answer :

  • Docking : Use Schrödinger Glide or AutoDock Vina with high-resolution Bcl-2 crystal structures (PDB: 2W3L). highlights hydrophobic interactions between the chloroindole moiety and Bcl-2’s BH3 domain .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability; calculate ΔG via MM-PBSA.
  • SAR-by-catalog : Compare with analogs (e.g., replacing 4-methoxy with nitro groups reduces affinity by 10-fold) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :

  • Prodrug design : Introduce acetyl-protected amines (e.g., ’s iodoacetamide analog) to enhance plasma half-life.
  • Metabolite identification : Use LC-MS/MS to detect hepatic CYP450-mediated demethylation of the 4-methoxy group.
  • Bioisosteric replacement : Swap the methoxy group with trifluoromethoxy (logP reduction from 3.2 to 2.8) .

Q. What in vivo models are suitable for evaluating efficacy, and how should dosing regimens be optimized?

  • Methodological Answer :

  • Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) with subcutaneous MCF-7 tumors. reports 30 mg/kg/day (IP) reduces tumor volume by 60% in 21 days.
  • PK/PD modeling : Collect plasma samples at 0.5, 2, 6, 12, 24 h post-dose; calculate AUC₀–24 (target: ≥10 µg·h/mL).
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Notes

  • Contradictions : reports high Bcl-2 affinity, but suggests partial agonist activity at formyl-peptide receptors. Validate via competitive binding assays.

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